An In-depth Technical Guide to 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5)
An In-depth Technical Guide to 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core properties, synthesis, reactivity, and applications of 1-Hydroxycyclohexanecarbonitrile, also known as Cyclohexanone Cyanohydrin, a versatile bifunctional molecule that serves as a valuable building block in modern organic chemistry.
Core Compound Identification and Properties
1-Hydroxycyclohexanecarbonitrile is a unique chemical entity possessing both a hydroxyl and a nitrile functional group attached to the same carbon atom of a cyclohexane ring. This α-hydroxynitrile structure, also known as a cyanohydrin, is the key to its distinct reactivity and synthetic utility.
Physicochemical and Computed Properties
The fundamental properties of 1-Hydroxycyclohexanecarbonitrile are summarized below. These values are critical for designing experimental conditions, from reaction setup to purification and storage.
| Property | Value | Reference(s) |
| CAS Number | 931-97-5 | [1] |
| Molecular Formula | C₇H₁₁NO | [1][2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Appearance | Brown or colorless solid | [3][4] |
| Melting Point | 32-35 °C (lit.) | [3][4] |
| Boiling Point | 132 °C at 19 mmHg | [1][4] |
| Density | ~1.031 g/mL | [1] |
| Refractive Index | ~1.4693 | [1] |
| Solubility | Water soluble; reacts slowly with water. | [2][4] |
| pKa | 11.45 ± 0.20 (Predicted) | [4] |
| LogP | 0.9 (Computed) | [2] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of 1-Hydroxycyclohexanecarbonitrile
The most direct and common synthesis of 1-Hydroxycyclohexanecarbonitrile is the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanone. This reaction is a classic example of cyanohydrin formation.
Reaction Mechanism and Rationale
The formation of the cyanohydrin is a reversible reaction, typically catalyzed by a base. The base (e.g., hydroxide or cyanide itself) deprotonates hydrogen cyanide (HCN) to generate the cyanide anion (CN⁻), a potent nucleophile. The cyanide anion then attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent protonation of the resulting alkoxide intermediate by HCN or a weak acid yields the final 1-Hydroxycyclohexanecarbonitrile product. The equilibrium can be shifted towards the product by using a stoichiometric amount of cyanide relative to the ketone.
Caption: General workflow for the synthesis of 1-Hydroxycyclohexanecarbonitrile.
Experimental Protocol: Synthesis from Cyclohexanone
This protocol is a representative procedure based on the well-established cyanohydrin formation reaction.[4] Extreme caution must be exercised due to the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Cyclohexanone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
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Deionized water
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.0 eq) in deionized water. Cool the solution to 0-5°C in an ice-water bath.
-
Addition of Ketone: Add cyclohexanone (1.0 eq) to the cyanide solution while maintaining vigorous stirring.
-
Acidification (Critical Step): Slowly add glacial acetic acid (1.1 eq) dropwise via the dropping funnel to the stirred mixture. The rate of addition should be controlled to keep the internal temperature below 10°C. This in-situ generation of HCN is crucial for safety and reaction control.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours, then let it warm to room temperature and stir for an additional 12-16 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclohexanone.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
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Washing: Combine the organic extracts and wash sequentially with saturated sodium bisulfite solution (to remove unreacted aldehyde), saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a brownish solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by vacuum distillation to yield the pure 1-Hydroxycyclohexanecarbonitrile.
Chemical Reactivity and Synthetic Applications
The synthetic value of 1-Hydroxycyclohexanecarbonitrile stems from the orthogonal reactivity of its two functional groups. It serves as a precursor to valuable 1-substituted cyclohexane derivatives.
Caption: Key synthetic transformations of 1-Hydroxycyclohexanecarbonitrile.
Reduction to 1-(Aminomethyl)cyclohexan-1-ol
The reduction of the nitrile group is one of the most important transformations of this molecule, providing access to vicinal amino alcohols, a privileged scaffold in medicinal chemistry.
Causality: Catalytic hydrogenation is often the method of choice in industrial settings due to its operational simplicity and cost-effectiveness. Catalysts like Raney Nickel are highly effective for converting nitriles to primary amines. Alternatively, for lab-scale synthesis, powerful reducing agents like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent can achieve a clean and rapid reduction.
General Protocol (Catalytic Hydrogenation):
-
Charge a high-pressure hydrogenation vessel (Parr apparatus) with 1-Hydroxycyclohexanecarbonitrile, a suitable solvent (e.g., methanol or ethanol, often with ammonia to suppress secondary amine formation), and a catalytic amount of Raney Nickel (5-10% w/w).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
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Heat the mixture with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclohexan-1-ol, which can be purified by distillation or crystallization.
Hydrolysis to Carboxylic Acid and Amide
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, providing another avenue for functional group diversification.[2]
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To the Amide: Controlled hydrolysis, for instance, using concentrated sulfuric acid or basic hydrogen peroxide, can selectively stop at the amide stage, yielding 1-hydroxycyclohexane-1-carboxamide.
-
To the Carboxylic Acid: More vigorous acidic or basic hydrolysis with heating will convert the nitrile group fully to a carboxylic acid, yielding 1-hydroxycyclohexane-1-carboxylic acid.[2]
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]
Spectroscopic Characterization
Structural confirmation is paramount. The following data are characteristic of 1-Hydroxycyclohexanecarbonitrile.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the two key functional groups. A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, medium-intensity absorption around 2250-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[2] C-H stretching bands for the cyclohexane ring will appear just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ten protons on the cyclohexane ring will appear as a complex, broad multiplet in the upfield region, typically between δ 1.2 and 2.0 ppm. A singlet for the hydroxyl proton (O-H) would also be present, though its chemical shift is variable (typically δ 2-5 ppm) and it can exchange with D₂O.
-
¹³C NMR: The carbon spectrum is more diagnostic. A signal for the nitrile carbon (C≡N) is expected around δ 120 ppm. The quaternary carbon bearing both the -OH and -CN groups (C-1) would appear around δ 70-80 ppm. The remaining five carbons of the cyclohexane ring would show signals in the aliphatic region (δ 20-40 ppm).
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| Predicted NMR Data (in CDCl₃) | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Cyclohexane Protons (-CH₂-) | 1.2 - 2.0 (complex m, 10H) | 20 - 40 (multiple signals) |
| Hydroxyl Proton (-OH) | 2.0 - 5.0 (broad s, 1H) | - |
| Quaternary Carbon (C-OH,CN) | - | 70 - 80 |
| Nitrile Carbon (-C≡N) | - | ~120 |
Safety and Handling
1-Hydroxycyclohexanecarbonitrile is a highly toxic compound and must be handled with extreme care.
GHS Hazard Information
| Pictogram(s) | Hazard Class & Statement | Precautionary Measures (Examples) |
| ☠️☣️ | Danger: Fatal if swallowed (H300), in contact with skin (H310), or if inhaled (H330). Causes serious eye damage (H318). Very toxic to aquatic life with long-lasting effects (H410). | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Data aggregated from ECHA C&L Inventory.[2]
Reactivity and Incompatibility
This compound's stability is a critical safety consideration.
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Acids: Incompatible with strong acids. Mixing may lead to vigorous reactions.[2]
-
Bases: Contact with bases can cause decomposition, releasing highly toxic and flammable hydrogen cyanide gas.[2][4]
-
Oxidizing Agents: Incompatible with strong oxidizing agents such as peroxides and epoxides.[2][4]
Storage: Store in a cool (2-8°C), dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.[4]
Disposal: All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of down the drain.
Conclusion
1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5) is a synthetically potent intermediate whose value lies in the dual functionality imparted by its α-hydroxynitrile structure. Its straightforward synthesis from an inexpensive feedstock and its ability to be converted into valuable amine and carboxylic acid derivatives make it a cornerstone for building complex molecular architectures. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the fields of pharmaceutical discovery, agrochemical development, and advanced material science.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13610, 1-Cyano-1-hydroxycyclohexane. Retrieved January 25, 2026 from [Link].
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ChemSynthesis (n.d.). 1-hydroxycyclohexanecarbonitrile. Retrieved January 25, 2026 from [Link].
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Kurbako, V. Z., & Dostavalova, E. S. (2014). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 4(8), 2277-2283. Available at: [Link].
- Google Patents (2013). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
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LookChem (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved January 25, 2026 from [Link].
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Organic Syntheses (n.d.). Cyclohexylidenecyclohexane. Organic Syntheses Procedure. Retrieved January 25, 2026 from [Link].
- Google Patents (2011). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
